molecular formula C11H14ClNO2S B589854 Cis-4-Phenylthio-L-proline hydrochloride CAS No. 105107-84-4

Cis-4-Phenylthio-L-proline hydrochloride

Cat. No.: B589854
CAS No.: 105107-84-4
M. Wt: 259.748
InChI Key: XXNAGGDFBCTLQA-IYPAPVHQSA-N
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Description

Cis-4-Phenylthio-L-proline hydrochloride: is an organic compound with the molecular formula C11H14ClNO2S . It is a derivative of L-proline, where the hydrogen atom at the fourth position is substituted with a phenylthio group. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

Cis-4-Phenylthio-L-proline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with proline dehydrogenase, an enzyme involved in the catabolism of proline . The phenylthio group in this compound can form non-covalent interactions with the active site of the enzyme, potentially inhibiting its activity. Additionally, this compound may interact with other biomolecules such as transporters and binding proteins, affecting their function and stability.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . This can result in altered gene expression patterns, affecting the production of proteins involved in cell growth, differentiation, and apoptosis. Furthermore, this compound may impact cellular metabolism by influencing the activity of metabolic enzymes and transporters.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity . For instance, its interaction with proline dehydrogenase can inhibit the enzyme’s activity, leading to a decrease in proline catabolism. Additionally, this compound may affect gene expression by modulating the activity of transcription factors and other regulatory proteins. These interactions can result in changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored at room temperature in a sealed container . Prolonged exposure to light and air may lead to degradation, affecting its potency and efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for its use in in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and metabolism. At higher doses, it can lead to significant changes in enzyme activity, gene expression, and cellular signaling pathways . Toxic or adverse effects may also be observed at high doses, including potential cytotoxicity and disruption of normal cellular processes. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes such as proline dehydrogenase, influencing the catabolism of proline . Additionally, the compound may affect other metabolic pathways by modulating the activity of key enzymes and transporters. These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, facilitating its uptake and distribution . Once inside the cell, this compound may interact with binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cis-4-Phenylthio-L-proline hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with L-proline.

    Substitution Reaction: The hydrogen atom at the fourth position of the pyrrolidine ring is substituted with a phenylthio group. This is usually achieved through a nucleophilic substitution reaction using a phenylthiol reagent.

    Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Bulk Synthesis: Large quantities of L-proline are subjected to the substitution reaction with phenylthiol under controlled conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Hydrochloride Formation: The purified compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: Cis-4-Phenylthio-L-proline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the phenylthio group.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced forms of the phenylthio group.

    Substitution Products: Compounds with different functional groups replacing the phenylthio group.

Scientific Research Applications

Cis-4-Phenylthio-L-proline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular diseases.

    Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of Cis-4-Phenylthio-L-proline hydrochloride involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Cis-4-Hydroxy-L-proline: Similar structure but with a hydroxyl group instead of a phenylthio group.

    Cis-4-Methylthio-L-proline: Similar structure but with a methylthio group instead of a phenylthio group.

    Cis-4-Amino-L-proline: Similar structure but with an amino group instead of a phenylthio group.

Uniqueness: Cis-4-Phenylthio-L-proline hydrochloride is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with enzymes or receptors are required.

Biological Activity

Cis-4-Phenylthio-L-proline hydrochloride (CAS No. 105107-84-4) is a proline derivative that exhibits significant biological activity through its interactions with various biochemical pathways and molecular targets. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

This compound is characterized by its unique thioether group, which differentiates it from other proline analogs. The compound has a molecular formula of C11H14ClNO2S and a molecular weight of 259.75 g/mol. Its structure allows it to participate in diverse biochemical reactions, particularly involving enzyme interactions.

PropertyValue
Molecular FormulaC11H14ClNO2S
Molecular Weight259.75 g/mol
Melting PointNot available
SolubilitySoluble in water
Log P (octanol-water)0.73

Cellular Effects

This compound influences various cellular processes, including:

  • Cell Signaling : The compound modulates signaling pathways by interacting with kinases and phosphatases, which can lead to altered gene expression and cellular metabolism.
  • Enzyme Activity : It has been shown to interact with proline dehydrogenase, an enzyme crucial for proline catabolism, impacting the overall metabolic pathways involving proline.

The mechanism of action of this compound involves binding to specific enzymes or receptors, resulting in either inhibition or activation of biological pathways. The phenylthio group plays a critical role in these interactions, allowing the compound to influence various biological targets effectively .

Key Interactions

  • Proline Dehydrogenase : Inhibits the activity of this enzyme, affecting proline metabolism.
  • Kinases and Phosphatases : Modulates their activity, which can lead to downstream effects on cell signaling pathways.

Research Applications

This compound has diverse applications across various fields:

  • Chemistry : Serves as a building block for synthesizing more complex molecules.
  • Biology : Utilized in studies related to enzyme inhibition and protein interactions.
  • Medicine : Acts as a precursor in the synthesis of pharmaceutical compounds targeting cardiovascular diseases .
  • Industry : Employed in producing chemical intermediates and fine chemicals.

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can effectively inhibit proline dehydrogenase activity, leading to significant changes in proline metabolism within cellular models. This inhibition was quantified using enzymatic assays that measured substrate conversion rates before and after treatment with the compound.

Case Study 2: Cellular Signaling Modulation

In a study examining the effects on cell signaling pathways, treatment with this compound resulted in altered phosphorylation levels of key proteins involved in growth factor signaling pathways. These findings suggest potential therapeutic applications in conditions where these pathways are dysregulated.

Properties

IUPAC Name

(2S,4S)-4-phenylsulfanylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S.ClH/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNAGGDFBCTLQA-IYPAPVHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)SC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)SC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.